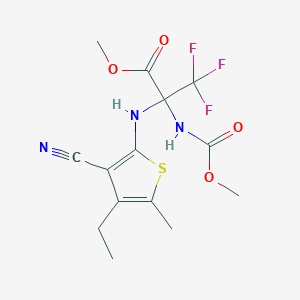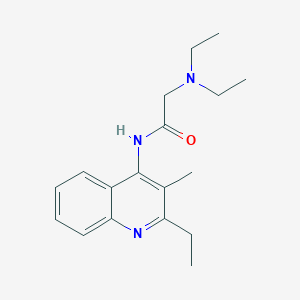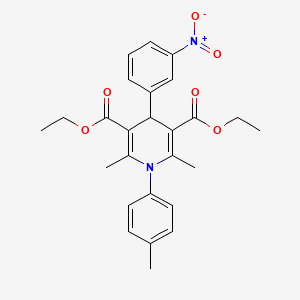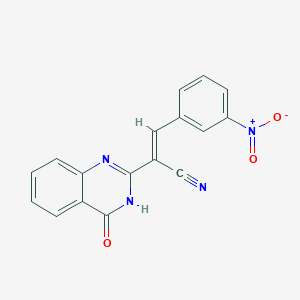![molecular formula C22H17N3O6 B11655305 2-({3-[(2-Methylphenyl)carbamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid](/img/structure/B11655305.png)
2-({3-[(2-Methylphenyl)carbamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({3-[(2-Methylphenyl)carbamoyl]phenyl}carbamoyl)-5-nitrobenzoic acid is an organic compound with a complex structure that includes a nitrobenzoic acid core substituted with carbamoyl and methylphenyl groups
准备方法
合成路线和反应条件
2-({3-[(2-甲基苯基)氨基甲酰基]苯基}氨基甲酰基)-5-硝基苯甲酸的合成通常涉及多步有机反应。一种常见的方法是首先形成硝基苯甲酸核心,然后通过一系列取代反应引入氨基甲酰基和甲基苯基。反应条件通常需要使用催化剂,例如钯,以及二甲基甲酰胺等溶剂来促进反应。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模间歇反应,优化条件以最大限度地提高产率和纯度。使用连续流反应器和自动化系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
2-({3-[(2-甲基苯基)氨基甲酰基]苯基}氨基甲酰基)-5-硝基苯甲酸可以进行各种化学反应,包括:
氧化: 硝基可以进一步氧化形成不同的官能团。
还原: 硝基可以在特定条件下被还原为胺基。
取代: 氨基甲酰基可以参与亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢化锂铝或在钯催化剂存在下的氢气等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应,通常在氢氧化钠等碱的存在下进行。
主要形成的产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,硝基的还原可以生成胺衍生物,而取代反应可以将各种官能团引入氨基甲酰基部分。
科学研究应用
2-({3-[(2-甲基苯基)氨基甲酰基]苯基}氨基甲酰基)-5-硝基苯甲酸在科学研究中有几个应用:
化学: 它被用作合成更复杂有机分子的中间体。
生物学: 该化合物可用于涉及酶抑制和蛋白质结合的研究,因为它具有独特的结构。
工业: 它可用于生产具有特定性能的特种化学品和材料。
作用机制
2-({3-[(2-甲基苯基)氨基甲酰基]苯基}氨基甲酰基)-5-硝基苯甲酸的作用机制涉及它与酶或受体等分子靶标的相互作用。该化合物的结构使其能够与这些靶标上的特定位点结合,从而可能抑制其活性或改变其功能。所涉及的途径可能包括信号转导级联或代谢过程,具体取决于具体的应用。
相似化合物的比较
类似化合物
- 2-({3-[(2-甲基苯基)氨基甲酰基]苯基}氨基甲酰基)苯甲酸
- 2-({3-[(2-甲基苯基)氨基甲酰基]苯基}氨基甲酰基)环己烷甲酸
独特性
2-({3-[(2-甲基苯基)氨基甲酰基]苯基}氨基甲酰基)-5-硝基苯甲酸的独特之处在于硝基的存在,它赋予了独特的化学性质和反应性
属性
分子式 |
C22H17N3O6 |
|---|---|
分子量 |
419.4 g/mol |
IUPAC 名称 |
2-[[3-[(2-methylphenyl)carbamoyl]phenyl]carbamoyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C22H17N3O6/c1-13-5-2-3-8-19(13)24-20(26)14-6-4-7-15(11-14)23-21(27)17-10-9-16(25(30)31)12-18(17)22(28)29/h2-12H,1H3,(H,23,27)(H,24,26)(H,28,29) |
InChI 键 |
NBCOIDSMZZEOPW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5-Nitrobenzene-1,3-diyl)bis[(4-benzylpiperazin-1-yl)methanone]](/img/structure/B11655238.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-2-methoxybenzohydrazide](/img/structure/B11655256.png)
![4-[(Z)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]-2-ethoxyphenyl acetate](/img/structure/B11655264.png)

![2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B11655270.png)
![propyl 2-({[2-(4-chlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11655282.png)
![(4Z)-4-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11655285.png)
![4-chlorophenyl 1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl sulfide](/img/structure/B11655289.png)
![(5E)-3-Benzyl-5-({2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11655297.png)
![Diethyl 6'-acetyl-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B11655299.png)
![dimethyl 2-[2,2,6-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11655316.png)
